molecular formula C12H14N2O B12962117 4-(1,8-Naphthyridin-2-yl)butan-1-ol

4-(1,8-Naphthyridin-2-yl)butan-1-ol

Cat. No.: B12962117
M. Wt: 202.25 g/mol
InChI Key: XECCGBLATYZKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,8-Naphthyridin-2-yl)butan-1-ol is a heterocyclic compound that features a 1,8-naphthyridine core attached to a butanol side chain. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The presence of the naphthyridine ring system makes this compound an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthyridine ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-Naphthyridin-2-yl)butan-1-ol is unique due to the presence of the butanol side chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and can lead to unique applications in various fields.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1,8-naphthyridin-2-yl)butan-1-ol

InChI

InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2

InChI Key

XECCGBLATYZKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.